molecular formula C16H16N4O B3908299 6-AMINO-3-METHYL-4-(1-PHENYLETHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-3-METHYL-4-(1-PHENYLETHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B3908299
M. Wt: 280.32 g/mol
InChI Key: LLWDWAXQJRDOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-3-METHYL-4-(1-PHENYLETHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.

Future Directions

The future directions of this compound could involve further exploration of its potential uses. Given its properties, it could be further studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and corrosion inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-METHYL-4-(1-PHENYLETHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can be achieved through a one-pot multicomponent reaction. This involves treating ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid medium at 70–75°C for 110–120 minutes. This method offers excellent yields (85–90%) and is environmentally friendly, with short reaction times and mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot multicomponent reaction described above could be scaled up for industrial applications due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3-METHYL-4-(1-PHENYLETHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

6-AMINO-3-METHYL-4-(1-PHENYLETHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-3-METHYL-4-(1-PHENYLETHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-amino-3-methyl-4-(1-phenylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-9(11-6-4-3-5-7-11)13-12(8-17)15(18)21-16-14(13)10(2)19-20-16/h3-7,9,13H,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWDWAXQJRDOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-AMINO-3-METHYL-4-(1-PHENYLETHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
6-AMINO-3-METHYL-4-(1-PHENYLETHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 3
6-AMINO-3-METHYL-4-(1-PHENYLETHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 4
6-AMINO-3-METHYL-4-(1-PHENYLETHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 5
6-AMINO-3-METHYL-4-(1-PHENYLETHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 6
6-AMINO-3-METHYL-4-(1-PHENYLETHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

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